2,5-Dihydroxyterephthalic acid
Overview
Description
2,5-Dihydroxyterephthalic acid, also known as DHTA, is an organic compound with the chemical formula C8H6O6 . It is employed as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
DHTA is synthesized under 10 bar pressure and 200°C temperature. Using a slurry reactor, disodium salt of hydroquinone (DSH) is contacted by carbon dioxide gas in the presence of sodium acetate as a catalyst . Another method involves the bromine/sulphuric acid mediated aromatization of diethyl succinoylsucinate, followed by hydrolysis .Molecular Structure Analysis
The structures of DHTA have been determined by single crystal X-ray diffraction, thermal gravimetric analysis, infrared spectrum, and luminescent properties . A study also indicated that DHT exhibited strong ultraviolet–visible (UV–vis) absorption .Chemical Reactions Analysis
DHTA exhibits dual redox-active properties, which make it very interesting as electrode material when combined with alkali and alkaline-earth elements . It has been used in the synthesis of polymers , polyesters , and metal-organic frameworks .Physical And Chemical Properties Analysis
DHTA is a solid substance with a molecular weight of 198.13 . It has a density of 1.779±0.06 g/cm3, a melting point of >300 °C, and a boiling point of 498.9±45.0 °C . It also exhibits strong ultraviolet–visible (UV–vis) absorption .Scientific Research Applications
Coordination Complexes and Crystal Synthesis : DHTA is used in the synthesis of novel Mn(II) coordination complexes, characterized by X-ray diffraction and IR spectroscopy. This highlights its utility in crystallography and materials science (Li Hui-ru, 2013).
Optical Waveguiding : DHTA plays a role in the formation of single-benzene-based fluorophores with applications in optical sensors, photonic devices, and optoelectronic communication, due to its light-emitting abilities and highly ordered structure (Eunbee Cho et al., 2019).
Polymer Chemistry : It serves as a precursor in the synthesis of aromatic polyesters, demonstrating the versatility of DHTA in polymer science and its contribution to the development of materials with a range of thermal properties (Gabriel N. Short et al., 2018).
Metal-Organic Frameworks (MOFs) : DHTA is integral in synthesizing various MOFs, exhibiting unique properties like high CO2 adsorption capacity, indicating its significance in environmental applications and gas storage technologies (S. Cadot et al., 2014).
Photocatalysis : DHTA-based compounds have been investigated for their photocatalytic activities, particularly in environmental pollutant elimination, highlighting its potential in environmental remediation and sustainable technology (Yu-Hang Li et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dihydroxyterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFRNYNHAZOYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209867 | |
Record name | 2,5-Dihydroxyterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydroxyterephthalic acid | |
CAS RN |
610-92-4 | |
Record name | 2,5-Dihydroxyterephthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydroxyterephthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 610-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dihydroxyterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydroxyterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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